molecular formula C18H22N2O4S B5125939 2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)ACETAMIDE

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B5125939
M. Wt: 362.4 g/mol
InChI Key: JCQYMAMRZDYBAU-UHFFFAOYSA-N
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Description

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-13-12-19-18(21)15-20(14-16-8-4-2-5-9-16)25(22,23)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQYMAMRZDYBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with 2-methoxyethylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)ACETAMIDE could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or as a probe in biochemical assays.

    Medicine: Possible applications as an antimicrobial agent or in drug development.

    Industry: Use in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets and pathways involved would include enzymes such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    N-(2-Methoxyethyl)acetamide: Shares the methoxyethylacetamide moiety but lacks the sulfonamide group.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the methoxyethylacetamide moiety.

Uniqueness

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)ACETAMIDE is unique due to the combination of the sulfonamide and methoxyethylacetamide groups, which may confer distinct chemical and biological properties.

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